9,10-dioxo-N-(2-oxo-2-phenylethyl)-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
“9,10-dioxo-N-(2-oxo-2-phenylethyl)-9,10-dihydroanthracene-2-sulfonamide” is a complex organic compound that belongs to the class of anthracene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9,10-dioxo-N-(2-oxo-2-phenylethyl)-9,10-dihydroanthracene-2-sulfonamide” typically involves multi-step organic reactions. The starting materials often include anthracene derivatives, which undergo sulfonation, oxidation, and amide formation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“9,10-dioxo-N-(2-oxo-2-phenylethyl)-9,10-dihydroanthracene-2-sulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, “9,10-dioxo-N-(2-oxo-2-phenylethyl)-9,10-dihydroanthracene-2-sulfonamide” can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For example, sulfonamide derivatives are known for their antibacterial properties, and similar compounds may exhibit useful pharmacological activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “9,10-dioxo-N-(2-oxo-2-phenylethyl)-9,10-dihydroanthracene-2-sulfonamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “9,10-dioxo-N-(2-oxo-2-phenylethyl)-9,10-dihydroanthracene-2-sulfonamide” include other anthracene derivatives and sulfonamide compounds. Examples include:
- 9,10-dihydroanthracene-2-sulfonamide
- 9,10-dioxoanthracene-2-sulfonamide
- N-(2-oxo-2-phenylethyl)-9,10-dihydroanthracene-2-sulfonamide
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H15NO5S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
9,10-dioxo-N-phenacylanthracene-2-sulfonamide |
InChI |
InChI=1S/C22H15NO5S/c24-20(14-6-2-1-3-7-14)13-23-29(27,28)15-10-11-18-19(12-15)22(26)17-9-5-4-8-16(17)21(18)25/h1-12,23H,13H2 |
InChI Key |
ZIKBQBCBOLMQQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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